

N,N-Dimethylmethanesulfonamide physical properties

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Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

Cat. No.: *B1294423*

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An In-Depth Technical Guide to the Physical Properties of **N,N-Dimethylmethanesulfonamide**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of **N,N-Dimethylmethanesulfonamide** (CAS No. 918-05-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven insights into its experimental determination.

Introduction: Understanding N,N-Dimethylmethanesulfonamide

N,N-Dimethylmethanesulfonamide is a sulfonamide derivative that serves as a valuable organic intermediate.^[1] Its molecular structure, featuring a sulfonyl group flanked by a methyl group and a dimethylamino group, imparts a unique combination of polarity and aprotic character. This structure dictates its physical behavior and, consequently, its utility in various chemical and pharmaceutical applications. A thorough understanding of its physical properties is paramount for process optimization, formulation development, and ensuring safety and efficacy in its applications.

Core Physical and Chemical Identifiers

Precise identification is the foundation of all scientific work. **N,N-Dimethylmethanesulfonamide** is uniquely identified by the following parameters.

Identifier	Value	Source(s)
CAS Number	918-05-8	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₉ NO ₂ S	[1] [2] [3] [4]
Molecular Weight	123.17 g/mol	[2] [5] [6]
IUPAC Name	N,N-dimethylmethanesulfonamide	[3] [4]
SMILES	<chem>CN(C)S(C)(=O)=O</chem>	[3] [4]
InChI Key	WCFDSGHAIGTEKL-UHFFFAOYSA-N	[2] [3] [4]

Physicochemical Properties: Data and Interpretation

The utility of a compound in a laboratory or industrial setting is largely governed by its physical state, thermal stability, and interactions with other substances.

Appearance and Form

At ambient conditions, **N,N-Dimethylmethanesulfonamide** typically presents as a solid.[\[2\]](#) Commercial preparations describe it as a white to cream or pale pink crystalline powder or fused solid.[\[3\]](#)[\[7\]](#) The variation in color can be indicative of purity levels, with purer samples being closer to white.

Thermal Properties

Thermal properties are critical for determining appropriate storage conditions, reaction temperatures, and purification methods like distillation or recrystallization.

Property	Value	Remarks	Source(s)
Melting Point	42.0 - 51.0 °C	A broad range is reported, which may reflect different purity grades. A narrower range of 49 - 50 °C is also cited. [3] [7] [8]	[1] [3] [8]
Boiling Point	119-120 °C at 17 mmHg	This value is experimentally determined under reduced pressure to prevent decomposition at higher temperatures.	[1] [5]
165.8 °C at 760 mmHg	This is a predicted boiling point at standard atmospheric pressure.	[2]	

- Expert Insight: The significant difference between the boiling points at reduced and atmospheric pressure is expected for a molecule of this nature. Measuring the boiling point under vacuum is a standard technique for compounds that may degrade before reaching their atmospheric boiling point. The wide melting point range reported by some suppliers (e.g., 42-51°C) suggests that the purity of commercial batches can vary; for sensitive applications, determining the melting range of the specific batch is a crucial quality control step. A sharp melting range is a strong indicator of high purity.[\[9\]](#)

Density and Other Properties

Property	Value	Remarks	Source(s)
Density	1.158 ± 0.06 g/cm ³	This is a predicted value.	[1]
Vapor Pressure	1.84 mmHg at 25 °C	[1]	
Topological Polar Surface Area	45.8 Å ²	This value suggests moderate polarity, influencing solubility and membrane permeability.	[2]

Solubility Profile

While extensive quantitative data is not readily available in the cited literature, a qualitative assessment can be made based on its molecular structure. The molecule possesses a polar sulfonyl group but lacks hydrogen bond donors. The dimethylamino and methyl groups add nonpolar character. This makes **N,N-Dimethylmethanesulfonamide** a polar aprotic compound.

- Expected Solubility:
 - High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone.[10][11]
 - Moderate Solubility: In polar protic solvents like ethanol and methanol.[12]
 - Low Solubility: In nonpolar solvents such as hexane and toluene.[13]
 - Water Solubility: Limited information is available, but moderate solubility would be expected due to its polarity.[12]
- Causality: The principle of "like dissolves like" is central here. The polar sulfonyl group allows for dipole-dipole interactions with polar solvents, while the absence of an N-H bond prevents it from acting as a hydrogen bond donor, limiting its interaction with highly structured protic solvents like water compared to a primary sulfonamide.[13]

Experimental Protocols for Physical Property Determination

The following protocols are self-validating systems for determining key physical properties. They are designed to be robust and reproducible, providing trustworthy data for research and development.

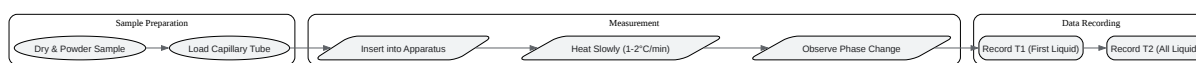
Melting Point Determination

This protocol uses the capillary method, a standard for obtaining an accurate melting range. [\[14\]](#)

Methodology:

- Sample Preparation: Ensure the **N,N-Dimethylmethanesulfonamide** sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Vernier Melt Station or Mel-Temp). [\[9\]](#)
- Heating:
 - For an unknown melting point, perform a rapid heating run to get an approximate value.
 - For the accurate determination, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.
 - Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$. [\[14\]](#)

Trustworthiness: A narrow melting range ($\leq 2\text{ }^{\circ}\text{C}$) is a primary indicator of a pure compound. The slow heating rate ensures that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading.



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Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Simple Distillation)

This protocol is suitable for determining the boiling point of liquids, and it can be adapted for solids like **N,N-Dimethylmethanesulfonamide** by first melting the compound.^[9]

Methodology:

- Safety First: Conduct all steps within a certified fume hood. Wear safety goggles and appropriate gloves.^[9]
- Apparatus Assembly:
 - Place a sufficient amount of the compound (e.g., 5-10 mL, if liquid) into a round-bottom flask with a few boiling chips.
 - Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser. This placement is critical for measuring the temperature of the vapor in equilibrium with the liquid.
- Heating: Gently heat the flask using a heating mantle.
- Observation: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will rise sharply and then stabilize.

- **Data Recording:** Record the stable temperature at which the liquid is actively boiling and condensate is forming on the thermometer. This is the boiling point.
- **Shutdown:** Turn off the heat source but allow the condenser water to run until the apparatus has cooled. Never distill to dryness.^[9]

Trustworthiness: A constant, stable temperature reading during distillation indicates that a pure substance is boiling. The pressure must be recorded along with the boiling point, as boiling point is pressure-dependent.

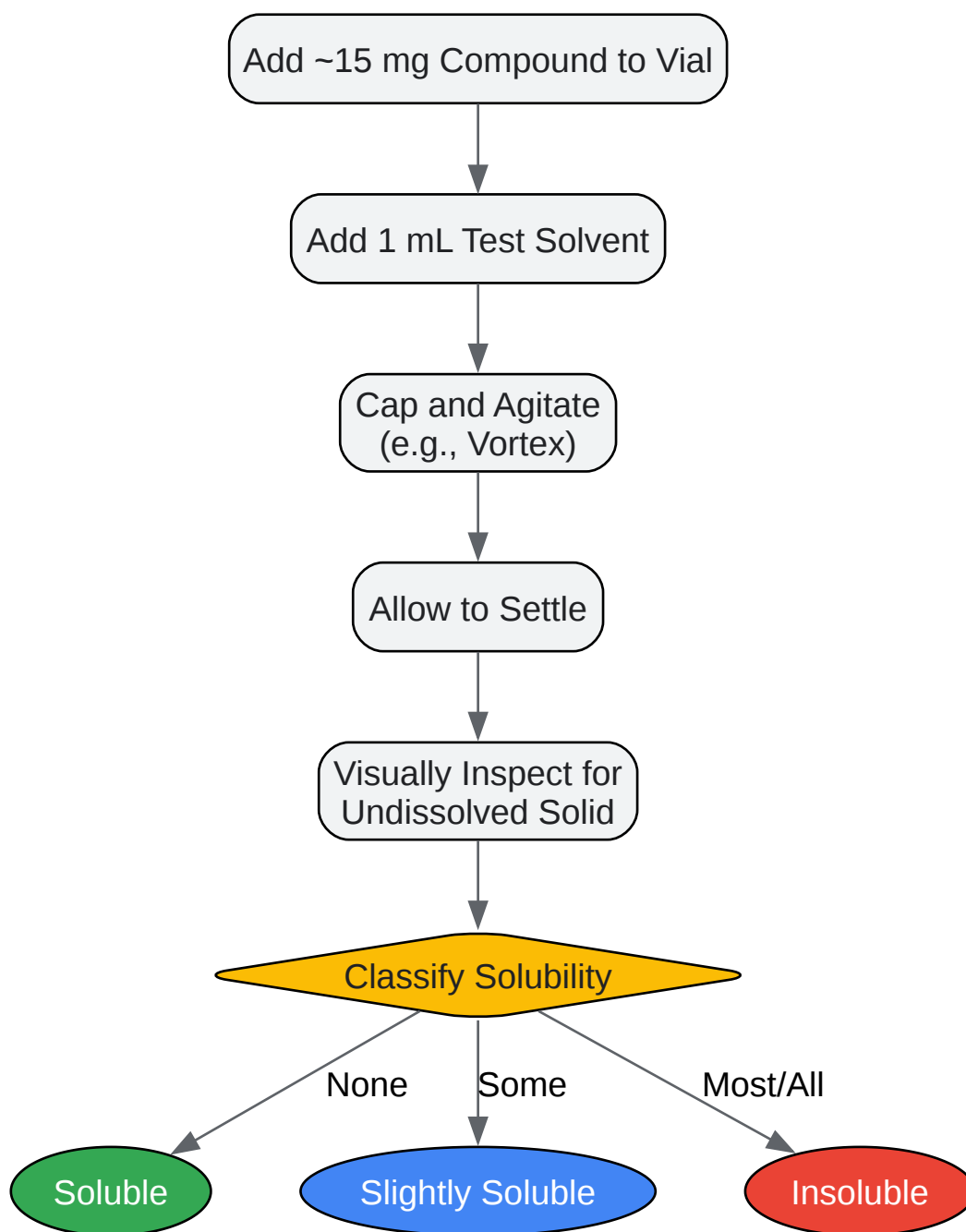
Qualitative Solubility Determination

This protocol uses the shake-flask method to assess solubility in various solvents, which is vital for drug development and reaction chemistry.^[15]

Methodology:

- **Solvent Selection:** Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane).
- **Sample Addition:** To a series of labeled vials, add approximately 10-20 mg of **N,N-Dimethylmethanesulfonamide**.
- **Solvent Addition:** Add 1 mL of a single solvent to its corresponding vial.
- **Equilibration:** Cap the vials securely and agitate them at a constant temperature (e.g., using a vortex mixer or shaker) for several minutes to facilitate dissolution.
- **Observation:** Visually inspect each vial for the presence of undissolved solid.
- **Classification:**
 - **Soluble:** No solid particles are visible.
 - **Slightly Soluble:** A significant portion of the solid has dissolved, but some remains.
 - **Insoluble:** The solid appears largely unchanged.

Trustworthiness: This method provides a reliable qualitative assessment of solubility. For quantitative data, a more rigorous protocol involving gravimetric or chromatographic analysis of the saturated solution would be required.[15]



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